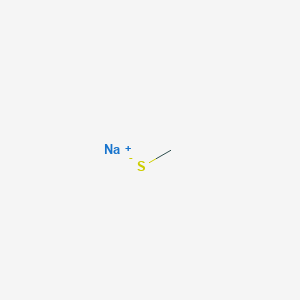

sodium;methanethiolate

Description

Academic Significance and Research Trajectory

The academic interest in sodium methanethiolate (B1210775) stems primarily from its utility as a strong nucleophile, making it a practical and effective substitute for the toxic and gaseous methanethiol (B179389). sciencemadness.org Researchers have extensively explored its applications in a variety of organic transformations. One of the most prominent applications is in the demethylation of aryl methyl ethers to produce phenols, a crucial reaction in synthetic organic chemistry. sciencemadness.org

Furthermore, sodium methanethiolate is instrumental in the synthesis of aryl methyl thioethers through nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed aryl-sulfur cross-coupling reactions. sciencemadness.org These methods are vital for creating pharmaceutically active compounds. The research trajectory has also expanded to include its use in the deprotection of thioacetates and various N-protected heterocycles, showcasing its versatility and selectivity as a reagent. sciencemadness.org

Overview of Sodium Methanethiolate in Contemporary Chemical Science

In contemporary chemical science, sodium methanethiolate is recognized as a key building block in the synthesis of a wide array of chemical products. google.com It is commercially available as a white to off-white solid and is soluble in water and polar organic solvents. wikipedia.orgcymitquimica.com Its applications span across several key industries:

Pharmaceuticals: It serves as an intermediate in the production of various pharmaceuticals, including antihypertensive and anti-inflammatory agents. ontosight.aifindit.com Notably, it is used as a reagent to synthesize thiol-based suberoylanilide hydroxamic acid (SAHA) analogues, which are potent histone deacetylase inhibitors. pharmaffiliates.comusbio.net

Agrochemicals: The agrochemical industry is a major consumer of sodium methanethiolate, utilizing it in the synthesis of pesticides, herbicides, and fungicides. businessresearchinsights.comgoogle.comontosight.ai

Materials Science: Researchers employ sodium methanethiolate in the synthesis of metal thiolate complexes, which have applications in catalysis and the development of advanced materials like conductive polymers and nanomaterials. chemimpex.com

The compound's utility is available in both solid and liquid forms, with the liquid form, often an aqueous solution, offering ease of handling and precise measurement for various industrial processes. google.comfindit.com

Interactive Data Table: Properties of Sodium Methanethiolate

| Property | Value | Source(s) |

| Chemical Formula | CH₃SNa | wikipedia.orgnih.gov |

| Molar Mass | 70.09 g/mol | usbio.netnih.gov |

| Appearance | Off-White to Light Brown Solid | wikipedia.orgpharmaffiliates.comusbio.net |

| Melting Point | 88–90 °C (190–194 °F; 361–363 K) | wikipedia.org |

| Solubility | Soluble in water and polar organic solvents | wikipedia.orgsciencemadness.org |

| CAS Number | 5188-07-8 | wikipedia.orgpharmaffiliates.comusbio.net |

Detailed Research Findings

Recent research has continued to uncover new applications and efficiencies for sodium methanethiolate. For instance, studies have demonstrated its effectiveness in the Michael addition with enones, a key step in the total synthesis of complex natural products like serofendic acids. sciencemadness.org

In the realm of environmental chemistry, there is growing interest in the reactions of sodium methanethiolate. Research has shown that both sodium tetrathionate (B1226582) and sodium thiosulfate (B1220275) react with methanethiolate to produce dimethyldisulfide. escholarship.org This has implications for developing antidotes for methanethiol poisoning, as methanethiol is a toxic gas that inhibits mitochondrial cytochrome c oxidase. escholarship.org

The synthesis of sodium methanethiolate itself has been a subject of study, with common methods including the reaction of methanethiol with sodium hydride in an ethereal solvent or with a strong base like sodium hydroxide (B78521). wikipedia.org An alternative preparation involves the addition of methanethiol to a solution of sodium ethoxide in ethanol. sciencemadness.org

Properties

IUPAC Name |

sodium;methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBAVIFYHOYIFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Methanethiolate

Chemical Synthesis Pathways

In a laboratory or fine chemical context, sodium methanethiolate (B1210775) is often prepared for immediate use or as an isolated solid through well-established reactions. These methods offer high purity and are suitable for smaller-scale synthetic applications.

A common and direct method for synthesizing sodium methanethiolate involves the reaction of methanethiol (B179389) with a strong hydride-donating base, such as sodium hydride (NaH). wikipedia.org This reaction is typically carried out in an ethereal solvent. The methanethiol, acting as a Brønsted-Lowry acid, donates a proton to the hydride ion, which is a powerful base. This acid-base reaction results in the formation of the sodium salt of the methanethiol (sodium methanethiolate) and hydrogen gas as a byproduct. wikipedia.org

Reaction Scheme: CH₃SH + NaH → CH₃SNa + H₂ wikipedia.org

This method is effective for producing the solid sodium methanethiolate, which can be filtered and dried under an inert atmosphere for storage and later use. sciencemadness.org The reaction is driven to completion by the irreversible loss of hydrogen gas.

For many synthetic applications, sodium methanethiolate does not need to be isolated. Instead, it can be generated in situ (in the reaction mixture) by treating methanethiol with a strong base. wikipedia.org A frequently used and cost-effective base for this purpose is sodium hydroxide (B78521) (NaOH). wikipedia.orggoogle.com This approach avoids the handling of potentially pyrophoric sodium hydride and the isolation of the air- and moisture-sensitive thiolate product. wikipedia.org

The in situ generation provides a practical and efficient protocol for reactions such as the demethylation of aryl methyl ethers. researchgate.net The methanethiol is deprotonated by the strong base directly in the reaction vessel, and the resulting nucleophilic methanethiolate anion is immediately available to react with the intended substrate. wikipedia.orgresearchgate.net

General Reaction for In Situ Generation: CH₃SH + Base → CH₃S⁻ + HB⁺

Interactive Table: Comparison of Laboratory Synthesis Methods

| Feature | Hydride Reduction | In Situ Generation with Strong Base |

|---|---|---|

| Primary Reagents | Methanethiol, Sodium Hydride | Methanethiol, Sodium Hydroxide |

| Product Form | Isolated white solid wikipedia.orgsciencemadness.org | Used directly in solution wikipedia.org |

| Key Advantage | Yields a pure, isolable product | Avoids isolation of sensitive product wikipedia.org |

| Byproduct | Hydrogen gas (H₂) wikipedia.org | Water (H₂O) (when using NaOH) |

| Typical Use | When the solid reagent is required | Nucleophilic substitution reactions researchgate.net |

Industrial Production Approaches

On an industrial scale, the synthesis of sodium methanethiolate is dictated by factors such as cost, safety, and the availability of raw materials. The processes are often integrated into larger chemical manufacturing streams.

A significant industrial production route for sodium methanethiolate uses sodium hydrosulfide (B80085) (NaHS) as a key sulfur-containing raw material. chemicalbook.com NaHS is an economical and reactive form of sulfur, typically supplied as an aqueous solution. nouryon.comgenesisenergy.com

In this process, methanethiol is first generated by reacting sodium hydrosulfide with a methylating agent. Common methylating feedstocks for this step include dimethyl sulfate (B86663) or chloromethane. chemicalbook.com The resulting methanethiol is a gas that is then absorbed into a solution of sodium hydroxide (caustic soda). chemicalbook.comcsb.gov This final step is an acid-base neutralization reaction that yields the desired sodium methanethiolate product in an aqueous solution. google.comchemicalbook.com This solution is what is often sold commercially, for instance, as a 15% or 21% aqueous solution. chemimpex.comrsc.org

Industrial Synthesis Steps:

Methanethiol Generation: NaHS + CH₃Cl → CH₃SH + NaCl (or with dimethyl sulfate)

Salt Formation: CH₃SH + NaOH → CH₃SNa + H₂O wikipedia.orggoogle.com

The primary chemical feedstocks for this industrial pathway are sodium hydrosulfide, a methylating agent (like chloromethane), and sodium hydroxide. chemicalbook.com Sodium hydrosulfide itself is commercially produced by reacting hydrogen sulfide (B99878) (H₂S) with sodium hydroxide. csb.gov

Interactive Table: Industrial Feedstocks and Products

| Feedstock | Chemical Formula | Role in Process | Final Product |

|---|---|---|---|

| Sodium Hydrosulfide | NaHS | Source of sulfur chemicalbook.com | Sodium Methanethiolate |

| Chloromethane | CH₃Cl | Methylating agent chemicalbook.com | Sodium Methanethiolate |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Methylating agent chemicalbook.com | Sodium Methanethiolate |

| Sodium Hydroxide | NaOH | Base for final salt formation chemicalbook.com | Sodium Methanethiolate |

Reaction Mechanisms and Reactivity of Sodium Methanethiolate

Nucleophilic Reactivity in Organic Transformations

Sodium methanethiolate's utility in organic chemistry is primarily centered on its strong nucleophilic character. guidechem.compharmaffiliates.com The methanethiolate (B1210775) anion is a soft nucleophile, which influences its reactivity profile, particularly in reactions with ambident electrophiles. stackexchange.com

A fundamental application of sodium methanethiolate is in the formation of methyl thioethers through the alkylation of various electrophiles. wikipedia.org This reaction proceeds via a typical S(_N)2 mechanism where the methanethiolate anion displaces a leaving group from an alkyl halide or a similar substrate. libretexts.org

Table 1: Examples of Alkylation Reactions with Sodium Methanethiolate

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Alkyl Halides (RX) | Methyl Thioethers (RSCH₃) | Not specified | wikipedia.org |

| Halo-arenes | Methyl Aryl Sulfides | Not specified | chemicalbook.comcymitquimica.comechemi.com |

The efficiency of these reactions is influenced by factors such as the nature of the leaving group, the structure of the alkylating agent, and the solvent used. libretexts.org Polar aprotic solvents are generally preferred for S(_N)2 reactions involving anionic nucleophiles. acsgcipr.orgbrainly.com

Acylation reactions, while less common than alkylation, can also be achieved, leading to the formation of thioesters. These compounds are important intermediates in various synthetic pathways.

Sodium methanethiolate is a highly effective reagent for the demethylation of aryl methyl ethers, a crucial transformation in the synthesis of phenols and other derivatives. wikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.com This reaction is a specific example of the broader utility of alkanethiolates for the S(_N)2 dealkylation of ethers. chemicalbook.comguidechem.comcymitquimica.comechemi.com The mechanism involves the nucleophilic attack of the methanethiolate anion on the methyl group of the ether, with the aryloxide ion acting as the leaving group. acsgcipr.org

The general reaction is as follows: Ar-O-CH₃ + NaSCH₃ → Ar-ONa + CH₃SCH₃ wikipedia.org

The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of ether cleavage. acsgcipr.org Studies have explored various solvents, including N-methyl-2-pyrrolidone (NMP), hexamethylphosphoramide (B148902) (HMPA), and dimethylformamide (DMF), to optimize these reactions. nih.govmdma.ch

Table 2: Research Findings on Ether Cleavage by Sodium Methanethiolate

| Substrate | Product | Key Findings | Reference(s) |

| Aryl Methyl Ethers | Phenols | Efficient demethylation via S(_N)2 mechanism. | wikipedia.orgacsgcipr.orgacs.org |

| Methoxy-Aryl Ethers | Aryloxides | Cleavage to form the corresponding sodium aryloxide and dimethyl sulfide (B99878). | wikipedia.org |

The methanethiolate anion readily participates in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. libretexts.orgyoutube.com This reaction is a powerful tool for carbon-sulfur bond formation and the synthesis of functionalized carbonyl derivatives. In the case of α,β-unsaturated esters, the nucleophilic attack occurs at the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated. nih.gov

The reaction with propiolates (alkynyl esters) would similarly involve the nucleophilic addition of the methanethiolate to the triple bond, leading to the formation of a β-thiomethyl-α,β-unsaturated ester. The regioselectivity of this addition is governed by the electronic properties of the propiolate.

Research has shown that the activation energies and thermodynamics of thiol additions to unsaturated systems are influenced by substituent effects on the enone and the stability of the resulting products. researchgate.netsemanticscholar.org

Sodium methanethiolate can be used for the selective dealkylation of certain organosulfur compounds. sciencemadness.org For instance, in the case of bis(alkylthio)benzenes, the choice between sodium methanethiolate and sodium methoxide (B1231860) can determine whether the less or more branched alkyl group is removed. When sodium methanethiolate is used, it preferentially attacks the less sterically hindered alkyl group in an S(_N)2 reaction. sciencemadness.org This selectivity is attributed to the superior nucleophilicity of the methanethiolate anion compared to the methoxide anion. stackexchange.comsciencemadness.org

Furthermore, related reagents like sodium ethanethiolate have been successfully employed for the demethylation of dimethyl phosphonate (B1237965) esters, highlighting the broader applicability of alkanethiolates in selective dealkylation reactions. nih.govresearchgate.net

Metal-Catalyzed Reactions and Coordination Chemistry

Beyond its role as a simple nucleophile, sodium methanethiolate is also involved in metal-catalyzed processes and coordination chemistry.

Sodium methanethiolate is a precursor for the synthesis of metal thiolate complexes. chemimpex.comchemimpex.com The thiolate anion acts as a ligand, coordinating to metal centers through its sulfur atom. These metal-thiolate complexes have applications in catalysis and materials science. chemimpex.com The formation of stable complexes with heavy metals also makes it useful in analytical chemistry for their detection and quantification. chemimpex.com

Recent research has explored the use of zinc in conjunction with sodium methanethiolate in metal-catalyzed methylthiolation reactions of aryl electrophiles. rsc.org While the precise role of the methylthiolate in the catalytic cycle is still under investigation, it is believed to react with a metal-aryl complex formed via oxidative addition. rsc.org

The thermal decomposition of metal thiolate complexes can be a route to synthesizing metal sulfide thin films, which have applications in solar cells and other electronic devices. researchgate.net

Catalytic Methylthiolation of Aryl Electrophiles: Mechanistic Studies

The introduction of a methylthio (-SMe) group into aryl compounds is a significant transformation in organic synthesis, yielding products with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netsemanticscholar.org While sodium methanethiolate serves as a potent nucleophile for this purpose, its direct use in transition metal-catalyzed reactions with aryl electrophiles is challenging. rsc.orgrsc.org The high concentration of the methylthiolate anion can lead to catalyst deactivation. rsc.orgnih.gov Consequently, research has focused on developing catalytic systems that can effectively mediate this reaction while overcoming these obstacles.

Role of Transition Metal Catalysts (e.g., Palladium)

Palladium complexes are the most extensively studied catalysts for the methylthiolation of aryl electrophiles. rsc.orgrsc.orgnih.gov The catalytic cycle, in general, involves the oxidative addition of the aryl electrophile (Ar-X) to a low-valent palladium(0) species, forming an arylpalladium(II) complex. Subsequent reaction with a methylthiolating agent leads to a methylthio(aryl)palladium(II) intermediate, which then undergoes reductive elimination to furnish the desired aryl methyl sulfide (Ar-SMe) and regenerate the palladium(0) catalyst. nih.gov

However, a significant challenge in palladium-catalyzed methylthiolation is catalyst poisoning by the thiolate nucleophile. rsc.orgrsc.org Excess methylthiolate can coordinate to the palladium center, leading to the formation of inactive palladium-thiolate complexes and hindering the catalytic cycle. nih.gov This is particularly problematic with less reactive aryl electrophiles, where the rate of oxidative addition is slow. rsc.org To mitigate this, specialized methylthiolating agents have been developed that allow for the controlled, slow release of the methylthiolate anion, thus maintaining a low steady-state concentration and preventing catalyst deactivation. researchgate.netsemanticscholar.orgnih.govnih.gov

The choice of ligands on the palladium catalyst is also crucial for an efficient reaction. Ligands with a large bite angle have been shown to be effective for the methylthiolation of challenging substrates like chloroarenes and aryl triflates. rsc.org

Influence of Methylthiolate Concentration and Co-Catalytic Species

The concentration of free methylthiolate is a critical parameter in the catalytic methylthiolation of aryl electrophiles. rsc.orgnih.gov High concentrations of sodium methanethiolate can significantly decrease the reaction yield due to catalyst deactivation. rsc.org Control experiments have demonstrated that the addition of sodium methanethiolate to an optimized catalytic system leads to a substantial drop in product formation. rsc.org This underscores the necessity of maintaining a low concentration of the active nucleophile. nih.gov

To achieve this, novel "anion-shuttle-type" methylthiolation agents have been designed. researchgate.netsemanticscholar.orgnih.gov These reagents, such as 4-((methylthio)methyl)morpholine, are capable of the controlled, in situ release of methylthiolate anions. researchgate.netsemanticscholar.orgnih.gov This is achieved through a thermal decomposition that generates the methylthiolate and an iminium ion in equilibrium, effectively minimizing the concentration of free methylthiolate in the reaction mixture. rsc.orgnih.gov

Co-catalytic species can also play a significant role in the efficiency of the methylthiolation reaction. For instance, the addition of zinc has been shown to improve the reaction yield. rsc.orgnih.gov Mechanistic studies suggest that zinc acts as both a reductant and a scavenger for inhibitory disulfide byproducts that can form during the reaction. nih.gov

| Methylthiolating Agent | Equivalent | Product Yield (%) | Starting Material Recovered (%) |

|---|---|---|---|

| Methylthiolation Agent 1 | 1.5 | 96 | - |

| Sodium Methanethiolate (15% in water) | 1.2 | 26 | 64 |

Oxidation Pathways of Sodium Methanethiolate

Sodium methanethiolate is susceptible to oxidation, a reaction that is fundamental to its chemical behavior and has implications for its role in various chemical and biological systems.

Formation of Disulfides (e.g., Dimethyldisulfide)

The oxidation of sodium methanethiolate readily yields dimethyl disulfide (DMDS). wikipedia.org This conversion can be represented by the general reaction where an oxidizing agent facilitates the coupling of two methanethiolate molecules:

2 CH₃SNa + [O] → CH₃S-SCH₃ + Na₂O

This reaction is a common pathway for the transformation of thiols and thiolates. nih.govnih.gov The formation of dimethyl disulfide from methanethiol (B179389) is a key process in various contexts, including atmospheric chemistry and the biological degradation of sulfur-containing organic matter.

Reactions with Oxidizing Inorganic Species (e.g., Tetrathionate (B1226582), Thiosulfate)

Inorganic oxidizing agents can also react with sodium methanethiolate to produce dimethyl disulfide. nih.govnih.gov Both sodium tetrathionate (Na₂S₄O₆) and sodium thiosulfate (B1220275) (Na₂S₂O₃) have been shown to react with sodium methanethiolate in vitro to form dimethyl disulfide. nih.govnih.gov Gas chromatography-mass spectrometry analysis of the reaction between a 1:1 molar ratio of either sodium tetrathionate or sodium thiosulfate with sodium methanethiolate revealed a dominant peak corresponding to dimethyl disulfide. nih.gov

While both compounds are capable of oxidizing methanethiolate, studies have indicated that tetrathionate is a more effective oxidizing agent in certain biological contexts. nih.gov

| Reactants (1:1 molar ratio) | Primary Product | Analytical Method |

|---|---|---|

| Sodium Methanethiolate and Sodium Tetrathionate | Dimethyl Disulfide | Dynamic Headspace Gas-Chromatography Mass-Spectrometry |

| Sodium Methanethiolate and Sodium Thiosulfate | Dimethyl Disulfide | Dynamic Headspace Gas-Chromatography Mass-Spectrometry |

Specialized Reaction Classes

Sodium methanethiolate is a versatile reagent in organic synthesis, participating in a variety of specialized reaction classes beyond simple nucleophilic substitution. Its strong nucleophilicity allows it to be employed in demethylation reactions and as a source of the methylthio group in the synthesis of various sulfur-containing compounds. wikipedia.orgcommonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) with Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the formation of aryl sulfides. In this reaction, the methanethiolate anion from sodium methanethiolate acts as the nucleophile, displacing a halide from an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aryl halide.

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. In the first, rate-determining step, the methanethiolate anion attacks the carbon atom bearing the leaving group (the ipso-carbon) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. For this intermediate to form, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.

In the second, faster step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final aryl methyl sulfide product. The reactivity of the aryl halide is influenced by both the nature of the leaving group (F > Cl > Br > I) and the number and position of the electron-withdrawing groups.

Below is a table summarizing research findings on the SNAr reaction of sodium methanethiolate with various aryl halides.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of Sodium Methanethiolate with Aryl Halides

| Aryl Halide Substrate | Electron-Withdrawing Groups | Reaction Conditions (Solvent, Temp., Time) | Product | Yield (%) |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitro | Methanol (B129727), Reflux, 1 h | 2,4-Dinitrophenyl methyl sulfide | 95 |

| 1-Fluoro-4-nitrobenzene | 4-Nitro | DMF, 100 °C, 2 h | 4-Nitrophenyl methyl sulfide | 92 |

| 4-Chlorobenzonitrile | 4-Cyano | DMSO, 120 °C, 4 h | 4-(Methylthio)benzonitrile | 88 |

Selective Anomeric S-Deacetylation in Carbohydrate Chemistry

In the realm of carbohydrate chemistry, protecting groups are indispensable for achieving regioselectivity in various transformations. Acetyl groups are commonly employed to protect hydroxyl and thiol functionalities. While the removal of O-acetyl groups is straightforward, the selective deprotection of an S-acetyl group at the anomeric position in the presence of other O-acetyl groups presents a significant challenge. Sodium methanethiolate has emerged as a highly effective reagent for this specific transformation.

The selective anomeric S-deacetylation using sodium methanethiolate proceeds via a nucleophilic acyl substitution mechanism. The methanethiolate anion is a soft nucleophile and exhibits a high affinity for the soft electrophilic carbon of the anomeric thioester. The reaction is typically carried out in a protic solvent like methanol or an aqueous medium.

The selectivity of this reaction is attributed to the enhanced electrophilicity of the anomeric thioacetyl group compared to the O-acetyl groups on the carbohydrate ring. The anomeric position is electronically distinct, and its thioester linkage is more susceptible to nucleophilic attack by the soft methanethiolate nucleophile. This allows for the chemoselective cleavage of the anomeric S-acetyl bond while leaving the O-acetyl protecting groups intact. This method provides a valuable tool for the synthesis of complex thioglycosides and other sulfur-containing carbohydrate derivatives.

The following table presents data from studies on the selective anomeric S-deacetylation of various peracetylated thioglycosides using sodium methanethiolate.

Table 2: Selective Anomeric S-Deacetylation of Peracetylated Thioglycosides with Sodium Methanethiolate

| Peracetylated Thioglycoside Substrate | Reaction Conditions (Solvent, Temp., Time) | Product (Anomeric Thiol) | Yield (%) |

|---|---|---|---|

| 1-S-Acetyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose | Methanol, RT, 30 min | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | 94 |

| 1-S-Acetyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose | Aqueous Methanol, RT, 45 min | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranose | 92 |

| 1-S-Acetyl-2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranose | Methanol, RT, 20 min | 2,3,4-Tri-O-acetyl-1-thio-β-D-xylopyranose | 96 |

Advanced Applications in Chemical Research and Industry

Pharmaceutical and Agrochemical Synthesis

The strong nucleophilic character of sodium methanethiolate (B1210775) makes it a valuable reagent in the synthesis of complex organic molecules, including those with pharmaceutical and agrochemical applications.

Sodium methanethiolate is utilized as a key reagent in the synthesis of thiol-based analogues of suberoylanilide hydroxamic acid (SAHA), which are potent histone deacetylase (HDAC) inhibitors. usbio.netpharmaffiliates.com In the design of these analogues, the hydroxamic acid moiety of SAHA is replaced with a thiol group, and sodium methanethiolate serves as the nucleophilic source of the methylthiol group. nih.gov This modification from a hydroxamic acid to a thiol can alter the compound's biological activity and pharmacokinetic properties. The synthesis of these thiol-based SAHA analogues is a strategy to explore novel non-hydroxamate HDAC inhibitors. nih.gov

Table 1: Role of Sodium Methanethiolate in Bioactive Compound Synthesis

| Bioactive Compound Class | Specific Example | Role of Sodium;methanethiolate | Reference |

| Histone Deacetylase (HDAC) Inhibitors | Thiol-based SAHA Analogues | Reagent to introduce a thiol group, replacing the hydroxamic acid moiety. | usbio.netpharmaffiliates.comnih.gov |

| Kinase Inhibitors | General Synthesis | As a strong nucleophile to introduce methylthioether groups. | ed.ac.ukscbt.com |

Thiomethylation, the introduction of a methylthio (-SCH₃) group, is a crucial transformation in organic synthesis, and sodium methanethiolate is an effective reagent for this purpose. wikipedia.org Its utility as a thiomethylating agent stems from its ability to act as a powerful nucleophile. scbt.com

One significant application is the cleavage of methoxy-aryl ethers. In this reaction, the methanethiolate anion attacks the methyl group of the ether, displacing the aryloxide and forming a methyl thioether and a sodium aryloxide salt. wikipedia.org This reaction is a valuable method for the deprotection of phenolic hydroxyl groups.

Another common use of sodium methanethiolate is in the conversion of alkyl halides to methyl thioethers. Through a nucleophilic substitution reaction, the methanethiolate ion displaces the halide from the alkyl substrate, resulting in the formation of a new carbon-sulfur bond. wikipedia.org This transformation is widely used in the synthesis of various sulfur-containing organic compounds.

Materials Science and Engineering

The reactivity of sodium methanethiolate also extends to the field of materials science, where it can be used in the synthesis and modification of advanced materials.

Conductive polymers are organic materials that possess electrical conductivity. Their synthesis can be achieved through various methods, including chemical and electrochemical polymerization. enpress-publisher.commdpi.com While direct and detailed research on the specific use of sodium methanethiolate in the synthesis of conductive polymers is not extensively documented in the provided sources, its properties suggest potential roles. For instance, it could be used in the synthesis of sulfur-containing monomers that are subsequently polymerized to form conductive polymers. The incorporation of sulfur atoms into the polymer backbone can influence the material's electronic properties. Additionally, in the context of doping, which is the process of introducing impurities to enhance conductivity, sodium methanethiolate could potentially be explored as a dopant or in the modification of dopants.

The functionalization of gold (Au) and silver (Ag) nanoparticles with organic ligands is a key strategy for tuning their physical and chemical properties for applications in areas like optoelectronics and sensing. union.eduresearchgate.net Thiols are widely used for this purpose due to the strong affinity of sulfur for gold and silver surfaces. nih.govscispace.com This interaction leads to the formation of a self-assembled monolayer (SAM) of the thiol on the nanoparticle surface.

While many studies utilize more complex thiols to impart specific functionalities, sodium methanethiolate, as a simple thiol salt, can also serve as a capping agent to stabilize nanoparticles and prevent their aggregation. mrforum.comnih.gov The methanethiolate ligand can modify the surface chemistry of the nanoparticles, which in turn influences their optical and electronic properties, such as the localized surface plasmon resonance (LSPR). union.edumrforum.com These properties are critical for the performance of optoelectronic devices. researchgate.net

Table 2: Applications in Materials Science

| Application Area | Material | Potential Role of this compound | Reference |

| Polymeric Materials | Conductive Polymers | Synthesis of sulfur-containing monomers; potential role in doping. | enpress-publisher.commdpi.com |

| Nanoparticle Synthesis | Gold and Silver Nanoparticles | Capping agent to stabilize nanoparticles and modify surface chemistry for optoelectronic applications. | union.eduresearchgate.netnih.govscispace.commrforum.comnih.gov |

Biochemical and Mechanistic Biological Studies

In biochemistry, the chemical modification of proteins is a powerful tool for studying their structure, function, and regulation. nih.govnsf.gov Reagents that react with specific amino acid side chains are used to introduce probes or to block certain functional groups.

The thiol group of cysteine residues in proteins is a common target for chemical modification due to its nucleophilicity. nih.gov While S-methyl methanethiosulfonate (B1239399) (MMTS) is a commonly used reagent for the reversible S-methylation of cysteine thiols, the underlying principle of introducing a methylthio group is relevant to the potential applications of sodium methanethiolate in this area. nih.gov

The introduction of a methylthio group can be used to:

Protect Cysteine Residues: The modification of a reactive cysteine thiol can prevent its oxidation or participation in disulfide bond formation, thereby preserving the protein's structure and function during analysis. nih.gov

Inhibit Enzyme Activity: If a cysteine residue is located in the active site of an enzyme, its modification can lead to a reversible inhibition of the enzyme's catalytic activity. This allows for the study of the role of that specific cysteine in the catalytic mechanism. nih.gov

Study Redox-Sensitive Proteins: The reversible modification of cysteine thiols is particularly useful for studying redox-regulated proteins, where the oxidation state of cysteine residues is critical for their function. nih.gov

By serving as a source of the methanethiolate nucleophile, sodium methanethiolate could potentially be used in similar applications to reversibly modify cysteine residues in proteins, providing a valuable tool for biochemical and mechanistic biological investigations.

Protein and Peptide Modification for Functional Analysis

In the field of biochemistry, sodium methanethiolate is utilized for the chemical modification of proteins and peptides to elucidate their structure, function, and interactions. The methanethiolate anion is a powerful nucleophile that can selectively react with specific amino acid residues, enabling researchers to probe biological pathways and mechanisms.

The primary target for modification by methanethiolate is the thiol group of cysteine residues. Cysteine is a relatively rare amino acid, which allows for site-specific modifications within a protein structure. The reaction of sodium methanethiolate with a cysteine residue results in the formation of a methyl thioether, a process known as S-methylation. This modification can be used for several analytical purposes:

Blocking Cysteine Reactivity: By capping the reactive thiol group, researchers can prevent the formation of disulfide bonds or other modifications at that site, allowing for the study of the role of specific cysteine residues in protein folding and function.

Probing Active Sites: Introducing a methylthio- group into the active site of an enzyme can help identify critical cysteine residues involved in catalysis.

Quantitative Proteomics: Isotope-labeled versions of sodium methanethiolate can be used to introduce a mass tag at cysteine residues, enabling the relative or absolute quantification of proteins in complex biological samples using mass spectrometry.

The use of sodium methanethiolate as a reagent for protein modification is a key tool in chemical biology, aiding in the fundamental understanding of protein function and the development of novel therapeutics.

| Modification Type | Target Residue | Purpose of Modification | Analytical Outcome |

|---|---|---|---|

| S-methylation | Cysteine | Blocking reactive thiol groups | Study of disulfide bond formation and protein folding. |

| Active Site Probing | Cysteine | Introduction of a methylthio- group into enzyme active sites | Identification of catalytically important residues. |

| Isotopic Labeling | Cysteine | Introduction of a stable isotope tag | Quantitative analysis of protein expression levels. |

Interaction Mechanisms with Biological Toxins (e.g., Methanethiol (B179389) Toxicity Models in Cellular and Animal Systems)

Sodium methanethiolate is a water-soluble salt that serves as a crucial tool for studying the toxic effects of its gaseous counterpart, methanethiol (CH₃SH). Methanethiol is a potent toxin that inhibits cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular asphyxiation. Due to its solubility, sodium methanethiolate can be administered in controlled doses in cellular and animal models to simulate methanethiol poisoning and investigate potential antidotes.

Research using these models has provided significant insights into the mechanisms of methanethiol toxicity and potential therapeutic interventions. For instance, studies have demonstrated that compounds like sodium tetrathionate (B1226582) and sodium thiosulfate (B1220275) can react directly with sodium methanethiolate. This reaction oxidizes the toxic methanethiolate to the less harmful dimethyldisulfide, effectively reversing its toxic effects in both cell cultures and mouse models.

Animal models, such as swine, have been used to study the systemic effects of severe methanethiol poisoning. In these studies, intravenous administration of sodium methanethiolate is used to induce acute toxicity, characterized by conditions like metabolic acidosis, apnea, and coma. These models are instrumental in testing the efficacy of potential antidotes. One such study evaluated the use of intravenous hydroxocobalamin, which showed a transient improvement in vital signs and prolonged the time to death, although it did not ultimately improve survival in the model of severe poisoning. Studies in rats have also examined the metabolism of methanethiol in the context of hepatic encephalopathy, showing that the liver is partly responsible for processing it into mixed disulfides.

| Model System | Compound Administered | Observed Toxic Effects | Investigated Intervention | Key Finding | Reference |

|---|---|---|---|---|---|

| Cultured Cells & Mice | Sodium methanethiolate | Cellular toxicity | Sodium tetrathionate, Sodium thiosulfate | Antidotes reversed toxicity by converting methanethiolate to dimethyldisulfide. | |

| Swine (Sus scrofa) | Intravenous sodium methanethiolate | Apnea, metabolic acidosis, coma | Intravenous hydroxocobalamin | Transiently improved vital signs and prolonged time to death but did not prevent mortality. | |

| Rats | Methanethiol (via colon or inhalation) | Formation of mixed disulfides | Induced liver ischemia | The liver is partially involved in metabolizing methanethiol, but not essential for its detoxification. |

Role in Bioremediation Processes

Sodium methanethiolate plays a role in environmental bioremediation, which involves using biological organisms to neutralize or remove pollutants from a contaminated site. Specifically, it can be involved in processes that detoxify contaminated areas by facilitating the breakdown of harmful substances through microbial action.

The bioremediation applications are linked to the metabolism of sulfur compounds by microorganisms. Methanethiol is a key intermediate in the biogeochemical sulfur cycle. In certain anaerobic environments, microorganisms can degrade methanethiol. For example, in anaerobic bioreactors operating at an elevated pH, methanethiol can be completely degraded to sulfide (B99878), methane, and carbon dioxide. While this research focuses on the breakdown of methanethiol, the use of sodium methanethiolate in bioremediation suggests it can act as a substrate or facilitator for microbial processes aimed at degrading other pollutants. It may serve as a sulfur source for specific microbial populations or participate in the chemical transformation of contaminants.

| Bioremediation Context | Function of Sodium Methanethiolate | Mechanism | Reference |

|---|---|---|---|

| Detoxification of Contaminated Sites | Facilitator of microbial breakdown | Acts as a substrate or sulfur source to enhance microbial activity against harmful substances. | |

| Anaerobic Bioreactors | Substrate for degradation | Microorganisms metabolize methanethiol into sulfide, methane, and carbon dioxide under specific pH conditions. |

Computational and Theoretical Chemistry Insights

Electronic Structure and Reactivity Modeling

Computational chemistry provides powerful tools to model the electronic structure of sodium methanethiolate (B1210775) and to predict its reactivity. Techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular orbital theory are instrumental in elucidating reaction mechanisms and energetics.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the mechanisms of reactions involving the methanethiolate anion. DFT calculations have been successfully applied to model the nucleophilic addition of methanethiolate to various Michael acceptors. acs.org These studies often employ methanethiolate as a model nucleophile to simplify calculations while retaining the essential reactive features of thiolates. acs.org

For instance, DFT calculations on the SNAr reaction of 2-sulfonylpyrimidine derivatives with methanethiolate have shown that the reaction proceeds in two steps, involving a stabilized Meisenheimer-Jackson complex intermediate. acs.org These computational models highlight nucleophilic addition as the rate-determining step. acs.org Furthermore, DFT has been used to investigate the hydrolysis mechanism of certain anticancer drugs where sodium methanethiolate is involved in substitution reactions. escholarship.org

Transition State Characterization and Potential Energy Surface Analysis

The characterization of transition states and the analysis of potential energy surfaces are crucial for understanding reaction kinetics. DFT calculations are frequently used to locate and characterize transition state structures for reactions involving methanethiolate. acs.org For the addition of methanethiolate to Michael acceptors, calculated activation energies have been found to be in the range of 9.7 to 16.1 kcal/mol. acs.org

Computational studies have mapped out the Gibbs free energy profiles for these reactions, identifying the transition states for both the initial nucleophilic attack and subsequent steps. acs.org Analysis of the potential energy surface helps in understanding the energy barriers and the stability of intermediates, providing a comprehensive picture of the reaction pathway. e3s-conferences.org

Natural Bond Orbital (NBO) and Molecular Orbital (HOMO-LUMO) Analyses

Natural Bond Orbital (NBO) analysis offers insights into the electronic interactions within a molecule. For methanethiolate, NBO analysis has been used to study hyperconjugative interactions and charge delocalization in its reactions. researchgate.net In the context of methanethiolate adsorbed on metal surfaces, NBO analysis helps to understand the nature of the sulfur-metal bond. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For the methanethiolate anion, the HOMO is primarily localized on the sulfur atom, which is consistent with its nucleophilic character. nih.govaps.org The HOMO-LUMO gap is a descriptor of chemical reactivity, and its calculation helps in predicting the kinetic stability of molecules. researchgate.net In studies of methanethiol (B179389) adsorbed on a Cu(110) surface, the HOMO was identified as a pz-molecular orbital completely localized on the sulfur atom. aps.org

Solvation Effects and Counterion Influence in Reaction Energetics

The solvent and the nature of the counterion can significantly influence the energetics of reactions involving sodium methanethiolate. Computational studies have explored these effects, often using a combination of implicit and explicit solvent models. escholarship.orgnih.gov In polar protic solvents, the nucleophilicity of both methanethiolate and methoxide (B1231860) is reduced due to solvation, though methanethiolate generally remains the better nucleophile.

The role of the counterion (e.g., Na⁺ or K⁺) has been investigated in the context of the Rauhut-Currier reaction. escholarship.orgnih.gov Computational models that explicitly include the counterion and water molecules have demonstrated their crucial role in stabilizing transition states and influencing the stereoselectivity of the reaction. escholarship.orgnih.gov For the addition of methanethiolate to certain Michael acceptors, calculations in water as a solvent did not significantly change the reaction energies compared to the gas phase. acs.org However, the presence of a counterion in the calculations for the addition to a 2-ethynyl-N-methylpyridinium ion in water did alter the predicted reaction energy. acs.org

Stereochemical Control and Selectivity Studies

Computational methods are particularly powerful in unraveling the origins of stereoselectivity in chemical reactions. For reactions catalyzed by chiral thiolates, computational analysis can pinpoint the factors that govern the formation of one stereoisomer over another.

Computational Analysis of Chiral Thiolate-Catalyzed Reactions (e.g., Rauhut-Currier Reaction)

The Rauhut-Currier reaction, a carbon-carbon bond-forming reaction, can be catalyzed by chiral thiolates to achieve high enantioselectivity. escholarship.orgnih.gov DFT calculations at the M06-2X level of theory have been employed to study the stereoselective Rauhut-Currier reaction catalyzed by a cysteine derivative, a chiral thiolate. escholarship.orgnih.gov These studies have modeled the complete reaction pathway, identifying the rate-determining step as the elimination of the thiol catalyst from the Michael addition product. escholarship.orgnih.gov

A significant finding from these computational analyses is the profound impact of the reaction conditions, specifically the number of water molecules and the identity of the counterion (K⁺ vs. Na⁺), on the stereochemical outcome. escholarship.orgnih.gov The calculations explored the E1cB elimination process for all eight possible stereoisomers of the product. escholarship.org

Table 1: Calculated Relative Free Energies (kcal/mol) for the Rate-Determining Transition States in a Chiral Thiolate-Catalyzed Rauhut-Currier Reaction under Different Conditions.

| Stereoisomer | No explicit solvent/counterion | With 4 H₂O molecules | With K⁺ and 4 H₂O molecules | With Na⁺ and 4 H₂O molecules |

| (1S, 2R, 3S) | 26.6 | 23.9 | 19.9 | 19.7 |

| (1R, 2S, 3R) | 26.6 | 23.9 | 19.9 | 19.7 |

| (1S, 2S, 3S) | 27.6 | 24.6 | 20.9 | 20.7 |

| (1R, 2R, 3R) | 27.6 | 24.6 | 20.9 | 20.7 |

| (1S, 2R, 3R) | 28.1 | 25.1 | 21.3 | 21.1 |

| (1R, 2S, 3S) | 28.1 | 25.1 | 21.3 | 21.1 |

| (1S, 2S, 3R) | 29.1 | 26.1 | 22.3 | 22.1 |

| (1R, 2R, 3S) | 29.1 | 26.1 | 22.3 | 22.1 |

Data sourced from computational studies by Osuna et al. The energies are relative to the lowest energy reactant complex.

The data clearly shows that the inclusion of explicit water molecules and a counterion in the computational model significantly lowers the activation barriers and can influence the relative energies of the transition states leading to different stereoisomers, thereby explaining the experimentally observed stereoselectivity. escholarship.orgnih.gov

Impact of Solvent and Counterion on Enantioselectivity

The stereochemical outcome of a chemical reaction, particularly the preferential formation of one enantiomer over another (enantioselectivity), is profoundly influenced by the reaction medium. Both the solvent and the nature of the counterion can play critical roles in dictating the three-dimensional arrangement of reactants in the transition state, thereby influencing the enantiomeric excess of the product. While specific comprehensive studies detailing the impact of a wide range of solvents and the sodium counterion on the enantioselectivity of reactions involving sodium;methanethiolate are not extensively available in the surveyed literature, general principles derived from computational studies on analogous systems can provide significant insights.

In asymmetric synthesis, the solvent can influence enantioselectivity through several mechanisms. Non-polar solvents have been observed to enhance enantioselectivity in certain organocatalyzed reactions. The choice of solvent can also determine the feasibility of a reaction, with some reactions not proceeding in nonpolar media and requiring a solvent like diethyl ether to occur, albeit sometimes with lower enantioselectivity. The interaction between the solvent, catalyst, substrates, and products is a crucial factor that can affect both the rate and selectivity of a reaction.

The counterion, in this case, the sodium ion (Na+), can also exert a significant influence on enantioselectivity. In computational studies of SNAr reactions with different alkali metal methoxide salts, it has been observed that the size of the countercation can affect the reaction mechanism. As the countercation gets larger, the reaction tends to favor a stepwise mechanism. While a direct correlation to enantioselectivity is not explicitly drawn in this context, the mechanism of a reaction is intrinsically linked to its stereochemical outcome. For instance, a chiral sodium glycerophosphate has been successfully employed as a catalyst in Michael addition reactions, demonstrating that the sodium cation can be part of a chiral environment that induces enantioselectivity.

The following table, based on general findings in asymmetric catalysis, illustrates the potential impact of solvent properties on enantioselectivity. It is important to note that these are generalized trends and the specific effects can be highly dependent on the particular reaction system.

| Solvent Property | Potential Impact on Enantioselectivity | Rationale |

|---|---|---|

| Polarity | Can either increase or decrease enantioselectivity | Polar solvents can stabilize charged transition states, potentially altering the energy difference between diastereomeric transition states. In some cases, less polar solvents can promote tighter ion pairing or catalyst-substrate association, leading to higher enantioselectivity. |

| Coordinating Ability | Can influence the effective chirality of a catalyst | Coordinating solvents can compete with the substrate for binding to a chiral catalyst, potentially reducing enantioselectivity. Conversely, in some systems, solvent coordination is essential for creating the active chiral environment. |

| Protic vs. Aprotic | Significant impact on nucleophile and catalyst solvation | Protic solvents can solvate the nucleophile and catalyst through hydrogen bonding, which can affect their reactivity and the geometry of the transition state. Aprotic solvents are generally preferred for reactions involving strong nucleophiles like methanethiolate. |

Modeling of Thiolate Bioconjugation Mechanisms

Computational modeling has become an indispensable tool for understanding the mechanisms of bioconjugation, where thiol-containing molecules like cysteine residues in proteins react with electrophiles. Methanethiol (CH3SH) and its conjugate base, methanethiolate (CH3S-), are frequently used as simplified models for cysteine to make these complex calculations more tractable. These models allow for the detailed investigation of reaction pathways, transition states, and the intrinsic reactivity of the thiol group in biological contexts.

A prominent application of this modeling is in the study of thiol-Michael additions, a class of reactions central to the formation of covalent bonds in biological systems. Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into these mechanisms. These studies have explored how factors such as substituents, catalysts, and the local environment influence the reaction pathway.

Key findings from the computational modeling of thiol-Michael additions, relevant to the bioconjugation of methanethiolate, include:

Mechanistic Pathways: Computational studies have elucidated different mechanistic scenarios for thiol-Michael additions. These can range from concerted processes, where bond formation and proton transfer occur simultaneously, to stepwise pathways involving the formation of intermediate species.

Reactivity Prediction: DFT calculations of properties like carbanion formation free energies have been used to predict the reactivity of Michael acceptors with thiols. This predictive capability is crucial for the rational design of targeted covalent inhibitors in drug discovery.

Solvent-Assisted Mechanisms: In biological environments, water molecules can play an active role in the reaction mechanism. Quantum mechanics/molecular mechanics (QM/MM) simulations have suggested that in some cases, proton transfer and nucleophilic addition can proceed through a concerted process involving solvent molecules, which can act as proton shuttles.

Thermodynamic and Kinetic Analysis: Computational models can provide detailed thermodynamic and kinetic data for each step of the reaction. For example, calculations on the addition of methanethiol to various Michael acceptors have quantified the stability of the resulting adducts and the energy barriers for their formation.

The following interactive table summarizes key parameters often investigated in the computational modeling of methanethiolate addition to Michael acceptors.

| Computational Parameter | Significance in Bioconjugation Modeling | Example from Methanethiol Modeling |

|---|---|---|

| Activation Energy (ΔG‡) | Determines the rate of the reaction. A lower activation energy implies a faster reaction. | Calculation of the energy barrier for the nucleophilic attack of methanethiolate on a Michael acceptor. |

| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of the reaction. A negative value suggests the products are more stable than the reactants. | Determination of the overall energy change upon the formation of the thioether adduct. |

| Intermediate Stability | Helps to distinguish between stepwise and concerted mechanisms. The presence of a stable intermediate suggests a stepwise pathway. | Analysis of the stability of the carbanion intermediate formed after the initial nucleophilic attack. |

| Solvent Effects | Models the influence of the biological environment (e.g., water) on the reaction. | Implicit or explicit solvent models are used to calculate reaction energies and barriers in an aqueous environment. |

Distinction Between Concerted and Stepwise Mechanisms in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. The traditionally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent computational and experimental studies have provided compelling evidence that many SNAr reactions, particularly those involving potent nucleophiles like methanethiolate, can proceed through a concerted mechanism.

Computational studies, primarily using DFT, have been instrumental in delineating the factors that favor a concerted versus a stepwise pathway. The choice of mechanism is a subtle interplay of the nature of the aromatic system, the leaving group, the nucleophile, and the reaction conditions.

Key distinctions and influencing factors identified through computational modeling include:

Stability of the Meisenheimer Complex: A highly stabilized Meisenheimer complex favors a stepwise mechanism, where it exists as a true intermediate. Conversely, if the Meisenheimer complex is less stable, the reaction is more likely to proceed through a concerted pathway, where the Meisenheimer-like structure represents the transition state.

Leaving Group Ability: The nature of the leaving group is critical. Good leaving groups facilitate the second step of a stepwise reaction (expulsion of the leaving group). If the leaving group is poor, the intermediate is more likely to revert to the starting materials, but if it is very good, the intermediate may be so short-lived that the reaction becomes effectively concerted.

Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aromatic ring stabilize the negative charge of the Meisenheimer complex, thus favoring a stepwise mechanism. In the absence of such strong activating groups, a concerted pathway may be preferred.

Counterion Effects: Computational studies have shown that the counterion can influence the SNAr mechanism. For instance, in reactions of alkali metal methoxides with aryl fluorides, larger countercations tend to favor a stepwise mechanism. This is attributed to the differential stabilization of the transition state and potential intermediates by the cation.

A kinetic study of the reaction of biothiols with 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) suggests a mechanism that is on the borderline between concerted and stepwise. The following table summarizes the key characteristics that computationally distinguish between concerted and stepwise SNAr mechanisms.

| Characteristic | Concerted SNAr Mechanism | Stepwise SNAr Mechanism |

|---|---|---|

| Potential Energy Surface | Features a single transition state. | Features two transition states with an intermediate (Meisenheimer complex) between them. |

| Rate-Determining Step | The single step of the reaction. | Either the formation of the Meisenheimer complex or the expulsion of the leaving group. |

| Influence of Leaving Group | The nature of the leaving group directly affects the rate of the single step. | The leaving group is not involved in the first, often rate-determining, step. |

| Favored by | Less activated aromatic systems, good leaving groups. | Highly activated aromatic systems (strong electron-withdrawing groups), poor leaving groups. |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound and Product Analysis

Chromatography is a cornerstone for separating complex mixtures. For sodium methanethiolate (B1210775), which can exist alongside other volatile or ionic sulfur species, different chromatographic approaches are utilized depending on the analytical target.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile and semi-volatile compounds. Sodium methanethiolate itself is a non-volatile salt, but it is a direct precursor to the highly volatile and odorous compound, methanethiol (B179389) (CH₃SH). Hydrolysis of the salt, for instance, readily produces methanethiol, which can be analyzed by GC-MS.

The process involves introducing the gaseous sample (often from the headspace above an aqueous or solid sample) into the gas chromatograph. In the GC, the sample is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column walls. Methanethiol, being volatile, travels through the column at a characteristic rate, known as its retention time, which aids in its initial identification.

After separation in the GC, the eluted compounds enter the mass spectrometer. There, they are typically ionized by a high-energy electron beam (electron ionization), causing the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint. For methanethiol, the mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions, allowing for unambiguous identification. This technique is sensitive enough to detect methanethiol at levels below its odor threshold.

Table 1: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | HP-5MS Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or Headspace sampling |

| Oven Temperature Program | Initial temp (e.g., 40°C), ramped to a final temp (e.g., 250°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | e.g., 35-300 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds dissolved in a liquid. Direct analysis of the methanethiolate anion can be challenging due to its lack of a strong chromophore for UV detection. To overcome this, a common strategy is pre-column derivatization, where the thiol is reacted with a specific reagent to form a stable, highly detectable product.

Several derivatizing agents are effective for thiols like methanethiolate. These reagents typically react with the sulfhydryl group to form an adduct that can be easily detected by UV-Vis or fluorescence detectors.

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with thiols to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is intensely colored and can be detected spectrophotometrically.

o-Phthalaldehyde (OPA) , in the presence of an amine, reacts with thiols to form highly fluorescent isoindole derivatives, enabling sensitive detection.

4,4′-dithiodipyridine (DTDP) reacts rapidly with thiols at typical wine pH to form stable derivatives suitable for analysis.

Once derivatized, the sample is injected into the HPLC system. The separation occurs on a column (commonly a reversed-phase C18 column) where the derivatized analyte is separated from other sample components based on its interaction with the stationary phase and the mobile phase. The retention time of the specific derivative confirms its identity, and the peak area or height is used for quantification against standards.

Table 2: Common Derivatization Reagents for HPLC Analysis of Thiols

| Derivatizing Reagent | Reaction Principle | Detection Method |

|---|---|---|

| DTNB (Ellman's Reagent) | Forms a colored mixed disulfide | UV-Vis Spectroscopy |

| o-Phthalaldehyde (OPA) | Forms a fluorescent isoindole derivative | Fluorescence Detection |

| Monobromobimane (mBBr) | Forms a stable, fluorescent thioether | Fluorescence Detection |

| 4,4′-dithiodipyridine (DTDP) | Forms a stable disulfide derivative | Mass Spectrometry (MS) |

Ion chromatography (IC) is the preferred method for the simultaneous analysis of various anionic species in aqueous solutions. It is particularly well-suited for analyzing samples that may contain methanethiolate along with other related inorganic sulfur-containing species such as sulfide (B99878), sulfite (B76179), and sulfate (B86663). The presence of these other ions can be relevant in process solutions or environmental samples where oxidation or side reactions involving sodium methanethiolate may have occurred.

In a typical IC setup, an aqueous sample is injected into the system and passes through an ion-exchange column. The separation is based on the affinity of different anions for the positively charged functional groups of the stationary phase. A buffered aqueous solution (the eluent) is used to move the ions through the column.

For comprehensive analysis of sulfur species, a dual-detector system is often employed. A suppressor-type conductivity detector is used for common anions like sulfite and sulfate. Following suppression (which reduces the background conductivity of the eluent), the conductivity of the analyte ions is measured. Reduced sulfur compounds like sulfide and methanethiolate can be detected with higher sensitivity and selectivity using an electrochemical or fluorometric detector placed in series with the conductivity detector. This dual-detection approach allows for the simultaneous measurement and quantification of a range of sulfur species from a single injection.

Spectroscopic Characterization of Sodium Methanethiolate and its Adducts

Spectroscopy involves the interaction of electromagnetic radiation with matter and is fundamental for elucidating molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms.

For sodium methanethiolate (CH₃SNa), the NMR spectra are relatively simple, consistent with its small structure.

¹H NMR: The proton NMR spectrum is expected to show a single sharp signal (a singlet) for the three chemically equivalent protons of the methyl (CH₃) group. The chemical shift of this peak would be influenced by the electronegativity of the adjacent sulfur atom.

¹³C NMR: The carbon-13 NMR spectrum would display a single resonance corresponding to the one carbon atom in the molecule. The chemical shift provides information about the electronic environment of the carbon atom. Commercially available isotopically labeled sodium methanethiolate-¹³C is used in studies requiring tracing of the methyl group in reactions.

NMR is also crucial for characterizing adducts or reaction products of sodium methanethiolate. For example, in a nucleophilic substitution reaction where the methanethiolate group is added to another molecule, NMR can confirm the formation of the new carbon-sulfur bond and elucidate the full structure of the resulting thioether.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

As mentioned in the GC-MS section, MS is critical for identifying volatile derivatives like methanethiol. When a molecule like methanethiol is ionized in the mass spectrometer, it not only forms a molecular ion (the intact molecule with one electron removed, M⁺) but also breaks apart into smaller, charged fragments. The pattern of these fragments is highly reproducible for a given molecule under specific conditions.

For methanethiol (molecular weight ≈ 48.11), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 48. Other significant peaks corresponding to the loss of hydrogen atoms (m/z 47) or other fragments (e.g., m/z 45, corresponding to [CHS]⁺) would also be present. High-resolution mass spectrometry (HRMS) can measure the m/z ratio with very high precision, allowing for the determination of the exact elemental formula of the molecular ion and its fragments, thus providing an additional layer of confirmation for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of sodium;methanethiolate (CH₃SNa), FTIR analysis reveals characteristic vibrational modes associated with its specific chemical bonds. The ionic nature of the sodium-sulfur bond and the covalent character of the methyl group's bonds give rise to a distinct infrared spectrum.

The formation of the thiolate anion (CH₃S⁻) from methanethiol (CH₃SH) results in the disappearance of the S-H stretching vibration, which typically appears as a weak band around 2605-2550 cm⁻¹. mdpi.com The absence of this peak is a key indicator of the successful formation of the sodium salt. wikipedia.org The spectrum of this compound is dominated by vibrations originating from the methyl (CH₃) group and the carbon-sulfur (C-S) bond.

The primary vibrational modes observed in the FTIR spectrum of this compound are detailed below. These assignments are based on the analysis of related organosulfur compounds and theoretical calculations, as specific, detailed academic studies on the complete FTIR spectrum of pure this compound are not extensively published. The frequencies can be influenced by the physical state of the sample (e.g., solid-state, solution) and the presence of impurities like water.

Key vibrational frequencies for the methanethiolate functional group are summarized in the following table.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| Asymmetric C-H Stretch | ~2950 - 3015 | Stretching of the carbon-hydrogen bonds in the methyl group where the bonds stretch out of phase with each other. |

| Symmetric C-H Stretch | ~2850 - 2948 | In-phase stretching of the carbon-hydrogen bonds in the methyl group. mdpi.com |

| Asymmetric CH₃ Deformation | ~1440 - 1455 | "Scissoring" or bending vibration of the methyl group, where the H-C-H bond angle changes asymmetrically. |

| Symmetric CH₃ Deformation | ~1330 - 1335 | "Umbrella" bending vibration of the methyl group, where the H-C-H bond angles change in unison. |

| CH₃ Rocking | ~950 - 1075 | Rocking motion of the entire methyl group relative to the C-S bond. |

| C-S Stretch | ~700 - 715 | Stretching vibration of the carbon-sulfur single bond. This is a fundamentally important band for identifying the thiolate structure. |

Research findings utilize these characteristic peaks for various analytical purposes. For instance, in organic synthesis, FTIR can be employed to monitor the conversion of a thiol to a thiolate nucleophile. wikipedia.org The disappearance of the S-H stretch and the appearance of the characteristic methyl and C-S stretches confirm the reaction's progress. In surface chemistry, the vibrational frequencies of methanethiolate adsorbed on metal surfaces can shift, providing insights into the nature of the surface-adsorbate bond and the orientation of the molecule.

Environmental Chemistry and Degradation Pathways

Aquatic Fate: Dissociation, Speciation, and pH Dependence

When dissolved in water, sodium methanethiolate (B1210775), a salt of a weak acid (methanethiol) and a strong base (sodium hydroxide), fully dissociates into sodium ions (Na⁺) and methanethiolate ions (CH₃S⁻). The methanethiolate anion then establishes an equilibrium with water to form methanethiol (B179389) (CH₃SH), a weak acid with a pKa of approximately 10.4.

The speciation between methanethiol and the methanethiolate anion is highly dependent on the pH of the aquatic environment. This relationship can be described by the Henderson-Hasselbalch equation.

pH-Dependent Speciation of Methanethiol in Water

| pH Value | Dominant Species | Approximate Percentage |

|---|---|---|

| < 9.4 | Methanethiol (CH₃SH) | > 90% |

| 10.4 | Methanethiol (CH₃SH) & Methanethiolate (CH₃S⁻) | 50% / 50% |

At a neutral pH of 7, which is typical for many surface waters, methanethiol will be the overwhelmingly predominant species. In more alkaline environments, the proportion of the methanethiolate anion will increase. This speciation is critical as it influences the compound's volatility, reactivity, and bioavailability.

Atmospheric Transformations: Volatilization and Photo-oxidation Kinetics

Methanethiol is a volatile compound, and its transfer from the aquatic to the atmospheric phase is a significant environmental pathway. This process is governed by its Henry's Law constant, which describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium.

Physical Properties Relevant to Volatilization of Methanethiol

| Property | Value | Reference |

|---|---|---|

| Henry's Law Constant (kH) | 3.3 x 10⁻¹ M/atm |

Once in the atmosphere, methanethiol undergoes rapid transformation, primarily through photo-oxidation. Its atmospheric lifetime is relatively short, estimated to be between 1 and 26 hours, indicating efficient removal processes.

During the daytime, the primary atmospheric degradation pathway for methanethiol is its reaction with photochemically generated hydroxyl (OH) radicals. The reaction of methanethiol with OH radicals is significantly faster than that of other volatile sulfur compounds like dimethyl sulfide (B99878) (DMS). This rapid oxidation contributes to the formation of sulfur dioxide (SO₂) in the atmosphere.

In addition to daytime oxidation by OH radicals, methanethiol can also be oxidized at night through reactions with nitrate (B79036) radicals (NO₃). In some environments, such as polluted coastal areas, it is estimated that approximately 25% of methanethiol oxidation can be initiated by nitrate radicals.

The presence of nitrogen oxides (NOx) can influence the products of methanethiol oxidation. Under low NOx conditions, the yield of sulfur dioxide (SO₂) from methanethiol oxidation is close to 100%. However, in NOx-polluted environments, the SO₂ yield can be significantly reduced.

Biodegradation Mechanisms in Environmental Compartments

Microbial activity is a crucial factor in the degradation of methanethiol in various environmental settings, including soil, sediments, and aquatic systems. Both aerobic and anaerobic pathways contribute to its breakdown.

Under aerobic conditions, a wide range of bacteria found in soil, peat, and marine environments can degrade methanethiol. A key enzyme in this process is methanethiol oxidase (MTO), which has been identified in bacteria such as Hyphomicrobium and Thiobacillus species. This enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide. More recent research on MTOs from marine Rhodobacteraceae suggests that the direct product is sulfane sulfur rather than hydrogen sulfide.

In anaerobic environments like anoxic sediments, methanethiol is primarily produced from the degradation of sulfur-containing amino acids such as methionine. The degradation of methanethiol in these environments is mainly carried out by methanogenic archaea. For instance, in anaerobic bioreactors, species related to Methanolobus and Methanosarcina have been shown to dominate the degradation of methanethiol, converting it to methane, carbon dioxide, and sulfide. It has been demonstrated that methanethiol can be used by these microorganisms as the sole source of carbon and energy.

Environmental Distribution and Bioaccumulation Potential Modeling (e.g., Fugacity Models)

The environmental distribution of a chemical can be predicted using models like fugacity models, which utilize the compound's physicochemical properties to estimate its partitioning between different environmental compartments (air, water, soil, biota). Key parameters for these models include the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF).

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. For methanethiol, the logarithm of this coefficient (log Kow) is estimated to be 0.78. This relatively low value suggests a limited tendency to partition into fatty tissues.

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an organism from the surrounding water. Based on its log Kow, the BCF for methanethiol in fish has been estimated to be 3. According to classification schemes, a BCF of this magnitude indicates that the potential for bioconcentration in aquatic organisms is low.

The mobility of methanethiol in soil can be inferred from its soil organic carbon-water (B12546825) partitioning coefficient (Koc). An estimated Koc of 13 suggests that methanethiol is expected to have very high mobility in soil. However, it has also been observed that gaseous methanethiol can adsorb to both dry and moist soil surfaces, which could reduce its mobility.

Parameters for Environmental Modeling of Methanethiol

| Parameter | Value | Implication | Reference(s) |

|---|---|---|---|

| Log Kow | 0.78 | Low lipophilicity | |

| Bioconcentration Factor (BCF) | 3 | Low potential for bioaccumulation |

Q & A

Q. Q1: What are the critical safety protocols for handling sodium methanethiolate in laboratory settings?

Methodological Answer: Sodium methanethiolate requires stringent safety measures due to its flammability (flash point: 27°C) and corrosive properties. Key protocols include:

- Personal Protective Equipment (PPE):

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Air-purifying respirators (N100/P3 filters) are recommended if ventilation is insufficient .

- Fire Safety: Avoid ignition sources; store away from oxidizers (e.g., peroxides) due to reactivity risks .

Q. Q2: How can researchers confirm the purity and structural integrity of sodium methanethiolate?

Methodological Answer:

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify molecular structure (CHNaS) and detect impurities like residual methanol or methyl mercaptan .

- FTIR Spectroscopy: Identify characteristic S–Na and C–S vibrational bands (~500–600 cm) .

- X-ray Crystallography: For solid-state samples, confirm lattice structure and ionic bonding patterns .